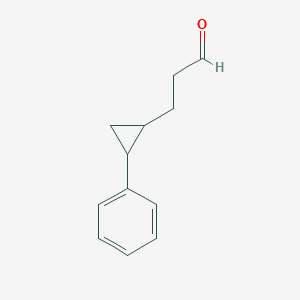

3-(2-Phenylcyclopropyl)propanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(2-phenylcyclopropyl)propanal |

InChI |

InChI=1S/C12H14O/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,8,11-12H,4,7,9H2 |

InChI Key |

AYXWGXVWGOJYDC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Phenylcyclopropyl Propanal and Its Precursors

Stereoselective Synthesis of 3-(2-Phenylcyclopropyl)propanal Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the development of methods for the stereoselective synthesis of this compound, which contains multiple stereocenters, is of paramount importance. This section explores various strategies to control the absolute and relative stereochemistry of this target molecule.

Asymmetric Catalysis in the Formation of the Phenylcyclopropyl Moiety

Asymmetric catalysis provides a powerful tool for the enantioselective construction of the core phenylcyclopropyl unit. Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds is a well-established method. nih.gov The use of chiral ligands on the metal center can induce high levels of enantioselectivity. For instance, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been successfully employed in the asymmetric cyclopropanation of styrene (B11656) derivatives with α-heteroaryldiazomethanes, achieving high yields and excellent diastereo- and enantioselectivities. nih.gov This approach relies on a stepwise radical mechanism involving metalloradical intermediates. nih.gov

Another strategy involves the use of chiral organic catalysts. Chiral oxazaborolidinium ion catalysts have been shown to promote the asymmetric cyclopropanation of α,β-unsaturated aldehydes with α-substituted α-diazoesters. mdpi.com Furthermore, phenylcyclopropane-based secondary amine catalysts have been designed to create a chiral environment similar to that of binaphthyl-based amines, proving effective in asymmetric reactions. rawdatalibrary.net

The following table summarizes selected asymmetric catalytic systems for cyclopropanation reactions relevant to the synthesis of the phenylcyclopropyl moiety.

| Catalyst System | Alkene Substrate | Diazo Reagent/Carbene Precursor | Key Features |

| Cobalt(II)-Amidoporphyrin | Styrene Derivatives | In situ-generated α-Heteroaryldiazomethanes | High yields, excellent diastereo- and enantioselectivities via a radical mechanism. nih.gov |

| Chiral Oxazaborolidinium Ion | α,β-Unsaturated Aldehydes | α-Substituted α-Diazoesters | Asymmetric induction in the formation of cyclopropane (B1198618) rings. mdpi.com |

| Rhodium(II) with Chiral Ligands | Olefins | Diazothiooxindoles | Highly stereoselective synthesis of spirocyclopropylthiooxindoles. rsc.org |

| Copper(I) with Chiral 2,2'-Bipyridine | Alkenes | Diazoacetates | Electronically controlled asymmetric cyclopropanation. capes.gov.br |

Diastereoselective Approaches to the Propanal Side Chain Introduction

Once the chiral phenylcyclopropyl core is established, the next critical step is the diastereoselective introduction of the propanal side chain. One approach involves the hydroacylation of a cyclopropene (B1174273) precursor. This can be achieved via a photoinduced decarboxylation of an α-ketoacid, followed by the addition of the resulting acyl radical to the cyclopropene. organic-chemistry.org This method often exhibits regioselectivity, with the acyl radical adding to the least substituted carbon of the olefin. organic-chemistry.org

Alternatively, a temporary stereocenter approach can be employed. rsc.org This involves an initial aldol (B89426) reaction between a chiral auxiliary-bearing propionate (B1217596) equivalent and an α,β-unsaturated aldehyde to create a syn-aldol product with high diastereoselectivity. rsc.org The newly formed β-hydroxyl group then directs a subsequent cyclopropanation of the alkene moiety. Finally, a retro-aldol reaction removes the temporary stereocenter and the chiral auxiliary, yielding the desired chiral cyclopropanecarboxaldehyde. rsc.org

Research has shown that the diastereoselectivity of reactions on substituted cyclopropanes is highly dependent on the existing stereochemistry. For example, the reduction of a cis-cyclopropyl ketone can proceed with high diastereoselectivity, while the reduction of the corresponding trans-isomer may show poor selectivity. marquette.edu

Chiral Auxiliaries and Substrate-Directable Reactions in Asymmetric Cyclopropanation

Chiral auxiliaries offer a reliable method for controlling stereochemistry during cyclopropanation. These auxiliaries, often derived from readily available natural sources, can be temporarily attached to the substrate to direct the approach of the reagent. researchgate.net The Simmons-Smith cyclopropanation of chiral iron acyl complexes, for instance, proceeds with high diastereoselectivity due to the steric influence of a bulky triphenylphosphine (B44618) ligand. marquette.edu

A notable strategy combines the use of a chiral auxiliary with a substrate-directable reaction in a multi-step sequence. rsc.org This "temporary stereocentre approach" involves:

An aldol reaction to introduce a chiral center. rsc.org

A directed cyclopropanation where the newly formed stereocenter controls the facial selectivity. rsc.org

A retro-aldol cleavage to remove the temporary stereocenter and the auxiliary, revealing the enantiopure cyclopropane product. rsc.org

This methodology has been successfully applied to the asymmetric synthesis of cascarillic acid, a natural product containing a cyclopropane ring. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, catalytic methods, and renewable resources. thieme-connect.de

Solvent-Free and Aqueous Medium Reaction Development

The development of cyclopropanation reactions in environmentally benign media, such as water, or under solvent-free conditions is a key area of green chemistry. thieme-connect.de The use of water as a reaction medium can enable base-free reaction conditions for certain cyclopropanation reactions. organic-chemistry.org For instance, O-TMS-diarylprolinol catalysts have been developed for cyclopropanation reactions of α,β-unsaturated aldehydes with diethyl bromomalonate in aqueous media. organic-chemistry.org

Continuous flow photocyclopropanation offers a safer and more sustainable alternative to traditional batch reactions, especially when dealing with potentially hazardous reagents like aryl diazo esters. rsc.org These flow systems can improve yield, productivity, and process safety, and can be performed in non-chlorinated, biodegradable solvents. rsc.org

Catalytic and Biocatalytic Pathways for Synthesis

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. Hydrogen borrowing catalysis represents a sustainable method for the α-cyclopropanation of ketones. acs.org This process, mediated by a metal catalyst, involves the in situ generation of a carbonyl compound from an alcohol, followed by an aldol condensation and subsequent reduction. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. nih.govencyclopedia.pub Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. d-nb.info For example, engineered enzymes have been used for the synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrene through a one-pot, multi-enzyme cascade. d-nb.info While direct biocatalytic synthesis of this compound is not yet widely reported, the principles of biocatalysis hold significant promise for the future development of sustainable routes to this and related compounds. For instance, a two-component cyclopropanase system has been identified for the biosynthesis of the cyclopropane-containing antibiotic CC-1065. mdpi.com

The following table highlights some green chemistry approaches applicable to the synthesis of cyclopropane-containing molecules.

| Green Chemistry Approach | Reaction Type | Key Advantages |

| Aqueous Medium Synthesis | Cyclopropanation of α,β-unsaturated aldehydes | Base-free conditions, reduced use of organic solvents. organic-chemistry.org |

| Continuous Flow Photochemistry | Cyclopropanation with aryl diazo esters | Improved safety, scalability, and sustainability. rsc.org |

| Hydrogen Borrowing Catalysis | α-Cyclopropanation of ketones | Atom-efficient, reduces the need for pre-functionalized substrates. acs.org |

| Biocatalysis | Multi-step enzymatic cascades | High selectivity, mild reaction conditions, environmentally friendly. d-nb.info |

Flow Chemistry Approaches to the Synthesis of this compound

Continuous-flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While a direct flow synthesis of this compound has not been explicitly reported, methodologies developed for structurally related cyclopropyl (B3062369) carbonyl compounds can be adapted for this purpose.

A notable example is the acid-catalyzed continuous-flow synthesis of arylthio-cyclopropyl carbaldehydes from 2-hydroxycyclobutanones and aryl thiols. nih.gov This process utilizes a packed-bed reactor with a reusable solid acid catalyst, such as Amberlyst-35, to achieve a C4-to-C3 ring contraction. nih.gov This method provides a scalable route to functionalized cyclopropyl aldehydes.

An analogous strategy for this compound could be envisioned starting from a suitably substituted 2-hydroxycyclobutanone derivative. The key would be the synthesis of a precursor like 2-hydroxy-3-phenylcyclobutane-1-carbaldehyde or a related protected form, which could then undergo the acid-catalyzed ring contraction in a flow reactor.

Table 1: Representative Data for Acid-Catalyzed Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds nih.gov

| Entry | Thiol | Product | Residence Time (min) | Temperature (°C) | Isolated Yield (%) |

| 1 | Thiophenol | 2-(Phenylthio)cyclopropane-1-carbaldehyde | 30 | 40 | 85 |

| 2 | 4-Methylthiophenol | 2-((4-Methylphenyl)thio)cyclopropane-1-carbaldehyde | 30 | 40 | 88 |

| 3 | 4-Chlorothiophenol | 2-((4-Chlorophenyl)thio)cyclopropane-1-carbaldehyde | 30 | 40 | 82 |

This table showcases the efficiency of the flow synthesis for analogous compounds, suggesting the potential for adapting this method for the synthesis of this compound.

Furthermore, the generation of reactive intermediates, such as diazo compounds, in a flow system has been shown to be a safe and efficient method for cyclopropanation reactions. rsc.org A flow process could be designed where a diazo compound is generated in situ and immediately reacted with a suitable olefin precursor to form the phenylcyclopropane scaffold, which could then be further elaborated to the target aldehyde.

Multi-Component Reactions for the Expedient Synthesis of this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not documented, several MCRs for the synthesis of highly substituted cyclopropanes have been reported and could be adapted.

One such approach involves the reaction of aldehydes, malononitrile, and various Michael acceptors. A one-pot synthesis of substituted trans-dicyanocyclopropanes has been achieved through the reaction of pyridinium (B92312) salts, aldehydes, and malononitrile. thieme-connect.com By selecting appropriate starting materials, it is conceivable that a phenyl-substituted cyclopropane could be assembled, which would then require functional group manipulation to yield the desired propanal side chain.

Another relevant strategy is the one-pot synthesis of trans-cyclopropyl compounds from aldehydes. rsc.org This multicatalytic process could potentially be applied to cinnamaldehyde (B126680) derivatives to construct the 2-phenylcyclopropyl core, followed by homologation to introduce the propanal moiety.

A study on the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles utilized 3-phenylpropanal (B7769412) as a starting material, demonstrating its utility in complex reaction cascades. researchgate.net This highlights the potential for designing an MCR where a precursor to the phenylcyclopropane ring is assembled first, followed by the introduction of the three-carbon aldehyde chain.

Organocatalytic Strategies in the Synthesis of this compound Derivatives

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. organic-chemistry.org The asymmetric synthesis of cyclopropane derivatives has been a particular area of focus.

Chiral diphenylprolinol TMS ether has been effectively used as an organocatalyst in the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates to produce cyclopropanes with high enantioselectivity. organic-chemistry.org This methodology could be applied to the synthesis of a chiral precursor to this compound by using an appropriate α,β-unsaturated aldehyde bearing a phenyl group.

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Cyclopropanes organic-chemistry.org

| Entry | α,β-Unsaturated Aldehyde | Bromomalonate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | Diethyl bromomalonate | >30:1 | 96 |

| 2 | 3-(4-Nitrophenyl)acrylaldehyde | Diethyl bromomalonate | >30:1 | 98 |

| 3 | 3-(4-Methoxyphenyl)acrylaldehyde | Diethyl bromomalonate | >30:1 | 95 |

This table illustrates the high degree of stereocontrol achievable with organocatalytic methods, which would be crucial for the synthesis of enantiomerically pure derivatives of this compound.

Furthermore, a novel cationic approach for the formation of cyclopropyl aldehydes has been described, involving a homoaldol reaction to form an O-enecarbamate, followed by activation and cyclization. nd.edu This method has been successfully applied to the synthesis of chiral, non-racemic 1,2,3-trisubstituted cyclopropyl aldehydes and could be a viable route to the target compound. nd.edu The use of chiral auxiliaries in this process allows for the selective formation of either enantiomer of the desired product. nd.edu

Mechanistic Studies on the Chemical Transformations of 3 2 Phenylcyclopropyl Propanal

Nucleophilic Addition Reactions Involving the Aldehyde Functionality of 3-(2-Phenylcyclopropyl)propanal

The aldehyde group in this compound is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effect of the oxygen atom, makes it susceptible to addition reactions with a variety of nucleophiles. libretexts.orglibretexts.org These reactions typically proceed through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgyoutube.com

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. In the context of this compound, the aldehyde functionality serves as an electrophilic partner in several important C-C bond-forming reactions.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde offers a direct route to secondary alcohols. The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. youtube.comyoutube.com For instance, the reaction with methylmagnesium bromide would yield 1-(2-phenylcyclopropyl)butan-2-ol.

Wittig Reaction: This reaction provides a powerful method for the synthesis of alkenes from aldehydes. alevelchemistry.co.uk A phosphorus ylide, generated from a phosphonium (B103445) salt, acts as the nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate. This intermediate then collapses to form an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions.

Aldol (B89426) and Knoevenagel Condensations: In the presence of a base, this compound can undergo self-condensation or react with other enolizable carbonyl compounds in an aldol reaction. libretexts.orgorganic-chemistry.org This reaction proceeds through an enolate intermediate that adds to another molecule of the aldehyde. Subsequent dehydration can lead to the formation of an α,β-unsaturated aldehyde. The Knoevenagel condensation is a related reaction where the aldehyde reacts with an active methylene (B1212753) compound, catalyzed by a weak base, to form an α,β-unsaturated product. dalalinstitute.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde group results in the formation of a cyanohydrin. youtube.comlibretexts.org This reaction is typically catalyzed by a base, such as cyanide ion, which attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent protonation of the alkoxide yields the cyanohydrin. This reaction extends the carbon chain by one and introduces a nitrile group that can be further transformed. youtube.com

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with this compound

| Reaction | Reagent | Product Type |

| Grignard Reaction | RMgX | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldol Condensation | Base | β-Hydroxy Aldehyde |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Product |

| Cyanohydrin Formation | HCN | Cyanohydrin |

Heteroatom Nucleophilic Additions

The aldehyde functionality of this compound also readily undergoes nucleophilic addition with heteroatom nucleophiles. These reactions are fundamental to the synthesis of various derivatives containing nitrogen, oxygen, and sulfur.

Formation of Acetals and Hemiacetals: In the presence of an alcohol and an acid catalyst, the aldehyde exists in equilibrium with its corresponding hemiacetal. Further reaction with another molecule of alcohol leads to the formation of a stable acetal. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Imine and Enamine Formation: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the final product.

Addition of Thiols: Thiols react with the aldehyde in a manner analogous to alcohols to form thioacetals and hemithioacetals. These sulfur-containing compounds are particularly useful in organic synthesis due to the stability of the thioacetal group and the ability of sulfur to stabilize adjacent carbanions.

Cycloaddition Reactions and Their Application with this compound

While the aldehyde group is a key reactive site, the phenylcyclopropyl moiety can also participate in cycloaddition reactions, particularly under photochemical or thermal conditions. nih.gov These reactions offer pathways to more complex cyclic systems. alevelchemistry.co.uk

A notable example is the [3+2] cycloaddition. nih.govuchicago.edu In this type of reaction, the activated cyclopropane (B1198618) can act as a three-carbon component. For instance, under visible light photocatalysis, aryl cyclopropyl (B3062369) ketones, structurally related to the title compound, can react with olefins to form highly substituted cyclopentanes. nih.gov This suggests that derivatives of this compound could potentially undergo similar transformations, where the cyclopropane ring opens and participates in the formation of a five-membered ring. nih.govlibretexts.orglibretexts.org The mechanism often involves the formation of a radical anion intermediate. nih.gov

Rearrangement Reactions of the Phenylcyclopropyl Core in this compound Derivatives

The strained three-membered ring of the phenylcyclopropyl group is susceptible to rearrangement reactions, often promoted by acid, base, or heat. These rearrangements can lead to the formation of various isomeric structures. For example, under acidic conditions, the cyclopropane ring can open to form a carbocation, which can then undergo rearrangement to yield more stable products, such as allylic or homoallylic alcohols after reaction of the aldehyde.

Oxidation and Reduction Pathways of this compound

The aldehyde group of this compound can be readily oxidized or reduced to afford the corresponding carboxylic acid or primary alcohol, respectively.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert the aldehyde to 3-(2-phenylcyclopropyl)propanoic acid. The choice of oxidant is crucial to avoid unwanted side reactions involving the cyclopropane ring or the phenyl group.

Reduction: The aldehyde is easily reduced to 3-(2-phenylcyclopropyl)propan-1-ol using a variety of reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation. youtube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. youtube.com Catalytic hydrogenation over a metal catalyst like palladium or platinum is another effective method.

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 3-(2-Phenylcyclopropyl)propanoic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | 3-(2-Phenylcyclopropyl)propan-1-ol |

Catalytic Conversions and Their Underlying Mechanisms Involving this compound

Catalysis plays a pivotal role in the transformation of this compound, enabling efficient and selective conversions. cetjournal.it

Catalytic Hydrogenation: As mentioned, catalytic hydrogenation can reduce the aldehyde to an alcohol. The mechanism involves the adsorption of the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. Depending on the catalyst and reaction conditions, the phenyl group or the cyclopropane ring could also be reduced.

Palladium-Catalyzed Cross-Coupling Reactions: While the aldehyde itself is not directly involved, derivatives of this compound, such as those containing a halide on the phenyl ring, could participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. alevelchemistry.co.ukchemistry.coach These reactions are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgchemistry.coach

Biocatalytic Conversions: Enzymes can be used as catalysts for various transformations of aldehydes. libretexts.orgnih.gov For example, oxidoreductases could be employed for the selective oxidation or reduction of the aldehyde group. Lyases could potentially catalyze addition reactions to the carbonyl group with high stereoselectivity. libretexts.org

Investigation of Reaction Intermediates (e.g., Radical, Zwitterionic) in Transformations of this compound

The chemical transformations of this compound are often governed by the nature of the reactive intermediates formed during the course of a reaction. The strained cyclopropane ring, in conjunction with the phenyl and propanal substituents, allows for the generation of both radical and zwitterionic intermediates under various conditions. Understanding the formation and behavior of these intermediates is crucial for predicting reaction outcomes and designing synthetic strategies.

Radical Intermediates

The presence of the phenylcyclopropyl group suggests that radical-mediated transformations are a plausible reaction pathway. The stability of a potential benzylic radical, formed upon homolytic cleavage of the cyclopropane ring, is a significant driving force for such reactions.

Research Findings:

Studies on analogous phenylcyclopropane systems have demonstrated the prevalence of radical intermediates in thermal and photochemical reactions. For instance, the thermal rearrangement of 1,1-divinyl-2-phenylcyclopropanes has been shown to proceed through radical pathways. nih.govnih.gov In these cases, the initial step often involves the homolytic cleavage of a carbon-carbon bond within the cyclopropane ring to form a more stable diradical intermediate. The subsequent rearrangement is then dictated by the electronics and sterics of this intermediate.

In the context of this compound, a similar ring-opening event could be initiated by heat or light, leading to a diradical species. The regioselectivity of the ring opening would likely favor the formation of a benzylic radical due to its resonance stabilization with the phenyl group. stackexchange.com

Furthermore, oxidative radical ring-opening/cyclization reactions have been observed for various cyclopropane derivatives. nih.gov These reactions are typically initiated by a radical species that adds to the cyclopropane ring, inducing its opening to form a new radical intermediate, which can then undergo further transformations such as intramolecular cyclization. nih.gov

The photochemical reactivity of carbonyl compounds is also well-documented to proceed via radical intermediates, specifically through Norrish Type I and Type II reactions. magadhmahilacollege.orgyoutube.com Upon photoexcitation, the carbonyl group of this compound could undergo α-cleavage (Norrish Type I) to generate an acyl radical and a phenylcyclopropylmethyl radical. Alternatively, intramolecular hydrogen abstraction (Norrish Type II) could occur if a sterically accessible γ-hydrogen is present.

Plausible Radical Intermediates in Transformations of this compound

| Initiation Method | Proposed Intermediate | Key Features | Potential Subsequent Reactions |

| Thermal | 1,3-Diradical | Formation of a stabilized benzylic radical. | Rearrangement, Cyclization, Fragmentation |

| Photochemical (Norrish I) | Acyl radical and Phenylcyclopropylmethyl radical | Cleavage of the bond alpha to the carbonyl group. | Decarbonylation, Recombination |

| Photochemical (Norrish II) | 1,4-Diradical | Intramolecular hydrogen abstraction by the excited carbonyl. | Cyclization to cyclobutanols, Cleavage to an alkene and an enol |

| Radical-induced | Substituted alkyl radical | Addition of an external radical to the cyclopropane ring. | Ring-opening, Intramolecular cyclization |

Zwitterionic Intermediates

The formation of zwitterionic intermediates in the transformations of this compound is another important mechanistic pathway, particularly in reactions involving nucleophiles or electrophiles. The polarization of the carbonyl group and the potential for the cyclopropane ring to act as a nucleophile or be activated by an electrophile can lead to the formation of these charged species.

Research Findings:

Mechanistic studies on the phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones have provided strong evidence for the involvement of zwitterionic intermediates. acs.org In these reactions, the nucleophilic phosphine (B1218219) attacks the cyclopropane ring in a Michael-type addition, leading to a ring-opened zwitterionic intermediate that subsequently undergoes rearrangement and cyclization. acs.org

Similarly, reactions of alkylidenecyclopropanes with Lewis or Brønsted acids can induce ring-opening to form zwitterionic intermediates. nih.gov The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the acid.

In the case of this compound, a nucleophilic catalyst could attack the aldehyde carbonyl or the cyclopropane ring, leading to the formation of a zwitterionic intermediate. The phenyl group would play a crucial role in stabilizing any adjacent positive charge through resonance.

Plausible Zwitterionic Intermediates in Transformations of this compound

| Reaction Type | Proposed Intermediate | Key Features | Potential Subsequent Reactions |

| Nucleophilic Catalysis | Ring-opened zwitterion | Nucleophilic attack on the cyclopropane ring or carbonyl group. | Rearrangement, Cyclization, Proton transfer |

| Acid Catalysis | Carbocationic intermediate with a counter-anion | Protonation of the carbonyl oxygen or interaction with the cyclopropane ring. | Ring-opening, Rearrangement, Nucleophilic attack |

It is important to note that while the existence of these intermediates is inferred from studies on analogous systems, direct experimental evidence for their formation in the specific transformations of this compound would require dedicated mechanistic investigations, such as trapping experiments and spectroscopic studies.

Derivatization and Analogue Synthesis of 3 2 Phenylcyclopropyl Propanal for Structure Reactivity Relationship Studies

Elaboration of the Propanal Side Chain in 3-(2-Phenylcyclopropyl)propanal

The propanal side chain of this compound offers a chemically versatile handle for a variety of modifications. The aldehyde functional group is highly reactive and can be transformed into a wide array of other functional groups, allowing for a thorough investigation of the impact of the side chain's electronic and steric properties on biological activity. researchgate.netnumberanalytics.com

Key transformations of the aldehyde group include oxidation, reduction, and nucleophilic addition reactions. numberanalytics.commasterorganicchemistry.com Oxidation of the aldehyde to a carboxylic acid introduces a potential hydrogen bond donor and an ionizable group, which can significantly alter the compound's solubility and interaction with biological targets. Conversely, reduction of the aldehyde to a primary alcohol provides a hydrogen bond donor without the acidic character. Further reactions of the alcohol, such as etherification or esterification, can probe the effects of varying the size and lipophilicity of this part of the molecule.

Nucleophilic addition reactions to the aldehyde are particularly useful for introducing diverse substituents. masterorganicchemistry.commasterorganicchemistry.com For instance, the Grignard reaction allows for the introduction of various alkyl or aryl groups, leading to secondary alcohols with altered steric bulk. masterorganicchemistry.com The Wittig reaction and its variants can be employed to extend the carbon chain and introduce double bonds, offering a means to explore the influence of conformational flexibility and the introduction of new pharmacophoric elements. masterorganicchemistry.com Another important modification is the formation of imines and related nitrogen-containing derivatives, which can introduce basic centers and additional hydrogen bonding capabilities. researchgate.net

The following table summarizes key derivatization reactions of the propanal side chain and the resulting functional groups, which are crucial for SAR studies.

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Impact on SAR |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | Increased polarity, potential for ionic interactions. numberanalytics.com |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Introduction of a hydrogen bond donor. numberanalytics.com |

| Grignard Reaction | R-MgBr | Secondary Alcohol | Increased steric bulk, introduction of new hydrophobic groups. masterorganicchemistry.com |

| Wittig Reaction | Ph₃P=CHR | Alkene | Altered geometry and conformational flexibility. masterorganicchemistry.com |

| Reductive Amination | R₂NH, NaBH₃CN | Amine | Introduction of a basic center and hydrogen bonding sites. |

Modifications to the Phenyl Moiety of this compound

The phenyl ring is a common structural motif in many biologically active compounds and its modification is a key strategy in lead optimization. acs.org Alterations to the phenyl group of this compound can influence its pharmacokinetic properties, such as metabolic stability and solubility, as well as its binding affinity to the target. acs.orgnih.gov

Bioisosteric replacement is another powerful tool in modifying the phenyl moiety. pressbooks.pub This involves substituting the phenyl ring with other aromatic or non-aromatic rings that mimic its size, shape, and electronic properties. Common bioisosteres for a phenyl ring include pyridine, thiophene, and even non-aromatic rings like bicyclo[1.1.1]pentane or cubane, which can improve properties like solubility and metabolic stability while maintaining the desired biological activity. acs.org The substitution of a phenyl ring with a ferrocenyl group has also been shown to sometimes enhance the pharmacodynamic profile of drug molecules. mdpi.com

The table below outlines common modifications to the phenyl ring and their potential implications for SAR.

| Modification Strategy | Example Substituent/Replacement | Potential Effects |

| Electrophilic Substitution | -NO₂, -Br, -Cl, -OH, -OCH₃, -CF₃ | Altered electronics, polarity, and steric bulk; new interaction points. carewellpharma.in |

| Bioisosteric Replacement (Aromatic) | Pyridine, Thiophene | Modified electronic distribution, potential for improved solubility. acs.org |

| Bioisosteric Replacement (Non-Aromatic) | Cyclohexyl, Bicyclo[1.1.1]pentane | Increased metabolic stability, altered lipophilicity. pressbooks.pub |

| Organometallic Bioisostere | Ferrocene | Altered redox properties and steric profile. mdpi.com |

Functionalization of the Cyclopropyl (B3062369) Ring System of this compound

The cyclopropane (B1198618) ring imparts a significant degree of rigidity and a unique three-dimensional structure to this compound. nih.govnih.gov Direct functionalization of this strained ring system can provide valuable information about the spatial requirements of the binding pocket. However, such functionalizations can be challenging due to the inherent strain of the three-membered ring, which can lead to ring-opening reactions. nih.govrsc.org

Despite the challenges, several methods for cyclopropane functionalization have been developed. These often involve radical reactions or transition-metal-catalyzed C-H activation. nih.gov For instance, the introduction of substituents on the cyclopropane ring can be achieved through carefully controlled radical halogenation or nitration. The position and stereochemistry of the new substituent can have a profound effect on the molecule's conformation and its interaction with a biological target.

Ring-opening reactions of the cyclopropane can also be strategically employed to generate new analogues. nih.govnih.gov Depending on the reaction conditions and the substitution pattern, the cyclopropane ring can be opened to yield linear or cyclic structures with different functionalities. For example, treatment with certain electrophiles can lead to the formation of 1,5-difunctionalized products, which can then be further elaborated. rsc.org While ring-opening leads to a loss of the rigid cyclopropane scaffold, the resulting flexible analogues can help to define the importance of the constrained conformation for biological activity.

The following table details potential functionalization and ring-opening strategies for the cyclopropyl moiety.

| Approach | Reaction Type | Resulting Structure | SAR Insights |

| C-H Functionalization | Radical Halogenation | Substituted cyclopropane | Probes steric and electronic tolerance on the ring. |

| Ring-Opening | Electrophilic Addition (e.g., with selenenyl halides) | Acyclic 1,5-difunctionalized product | Investigates the importance of the rigid cyclopropane scaffold. rsc.org |

| Cycloaddition | Transition-metal catalyzed [3+2] cycloadditions | Densely substituted cyclopentanes | Creates novel polycyclic scaffolds. |

Synthesis of Conformationally Restricted Analogues of this compound

To better understand the bioactive conformation of this compound, the synthesis of conformationally restricted analogues is a powerful strategy. nih.govnih.gov By "locking" the molecule into specific spatial arrangements, it is possible to determine which conformation is preferred for binding to the biological target. This approach can lead to the design of more potent and selective compounds. nih.govacs.org

One approach to creating conformationally restricted analogues is to introduce additional rings that bridge different parts of the molecule. For example, an intramolecular cyclization between the phenyl ring and the propanal side chain could lead to a tricyclic system. The feasibility of such a cyclization would depend on the relative positions of the reacting groups, which could be controlled by the stereochemistry of the cyclopropane ring.

Another strategy involves introducing rigid linkers or fusing rings to the existing scaffold. For instance, replacing the single bond between the phenyl and cyclopropyl rings with a more rigid connection, or incorporating the phenylcyclopropane motif into a larger, polycyclic framework, would limit the number of accessible conformations. researchgate.net The design of such analogues often benefits from computational modeling to predict the most stable and likely bioactive conformations. nih.gov

The table below presents strategies for synthesizing conformationally restricted analogues.

| Strategy | Synthetic Approach | Resulting Analogue Type | Goal |

| Intramolecular Cyclization | Friedel-Crafts type reaction | Tricyclic fused system | To lock the relative orientation of the phenyl and propanal moieties. |

| Introduction of Rigid Linkers | Synthesis of analogues with double or triple bonds in the side chain | More rigid side chain | To reduce the conformational flexibility of the propanal chain. |

| Ring Fusion | Annulation reactions | Polycyclic systems incorporating the phenylcyclopropane core | To create highly rigid structures that mimic a specific conformation. |

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 3 2 Phenylcyclopropyl Propanal

High-Resolution NMR Spectroscopy for Stereochemical Assignment of 3-(2-Phenylcyclopropyl)propanal

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, particularly for determining the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring (cis or trans). The analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, provides detailed information about the connectivity and spatial arrangement of atoms.

The chemical shifts (δ) of the protons and carbons in the molecule are highly dependent on their electronic environment. libretexts.orgdocbrown.info For instance, the protons on the cyclopropyl (B3062369) ring will exhibit characteristic shifts and coupling constants (J-values) that differ significantly between the cis and trans isomers. In the ¹H NMR spectrum, the aldehydic proton is expected to appear in the downfield region, typically around 9-10 ppm. docbrown.info The protons of the phenyl group will resonate in the aromatic region (approximately 7-8 ppm), while the protons on the cyclopropyl ring and the propyl chain will appear in the upfield region. ipb.pt

The stereochemistry can often be determined by analyzing the coupling constants between the cyclopropyl protons. The vicinal coupling constants (³J) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons. Generally, the trans coupling constant (³J_trans) is smaller than the cis coupling constant (³J_cis) in cyclopropane systems.

Furthermore, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed to establish the connectivity between protons and carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of protons, providing definitive evidence for the cis or trans configuration. For example, a NOESY cross-peak between a phenyl proton and a proton on the same side of the cyclopropane ring would confirm a cis relationship.

A hypothetical ¹H and ¹³C NMR data table for a stereoisomer of this compound is presented below. Actual values would need to be determined experimentally.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.7 | ~202 |

| Phenyl (C₆H₅) | ~7.2-7.4 | ~126-140 |

| Cyclopropyl (CH) | ~1.5-2.5 | ~20-35 |

| Propyl (CH₂) | ~1.8-2.8 | ~25-45 |

Mass Spectrometry Fragmentation Studies of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of this compound through the analysis of its fragmentation patterns. Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be utilized. nih.gov

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the molecular ion of this compound would likely involve characteristic cleavages. For aldehydes, common fragmentations include α-cleavage (loss of a hydrogen atom or an alkyl group adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. miamioh.eduyoutube.com The presence of the phenylcyclopropyl moiety would lead to specific fragmentation pathways, such as cleavage of the cyclopropane ring or loss of the phenyl group. nih.gov

ESI-MS is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can induce fragmentation and provide valuable structural information. nih.govrsc.org The fragmentation of the protonated molecule might involve losses of neutral molecules like water or rearrangements specific to the protonated structure.

The fragmentation patterns of derivatives of this compound, such as its alcohol or acid form, would also provide complementary structural information. nist.govnist.govmdpi.com For example, the corresponding alcohol, 3-(2-phenylcyclopropyl)propanol, would show a characteristic loss of water from the molecular ion.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| M⁺ | [C₁₂H₁₄O]⁺ | Molecular Ion |

| M-1 | [C₁₂H₁₃O]⁺ | Loss of H radical from aldehyde |

| M-29 | [C₁₁H₁₃]⁺ | Loss of CHO radical |

| 117 | [C₉H₉]⁺ | Phenylcyclopropyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chiral Chromatography Method Development for Enantiomeric Purity Analysis of this compound

Due to the presence of two chiral centers on the cyclopropane ring, this compound can exist as four stereoisomers (two pairs of enantiomers). Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. springernature.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. mdpi.com

The development of a chiral HPLC method involves selecting an appropriate CSP and optimizing the mobile phase composition. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a variety of chiral compounds. eijppr.comresearchgate.netnih.gov Other types of CSPs, like Pirkle-type, cyclodextrin-based, or protein-based columns, could also be effective. sigmaaldrich.comeijppr.com

The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve the best separation (resolution) between the enantiomers. mdpi.comresearchgate.net The choice of the modifier and its concentration can significantly impact the retention times and the enantioselectivity. mdpi.com Other factors, such as column temperature and flow rate, are also adjusted to optimize the separation. nih.govmdpi.com In some cases, derivatization of the aldehyde to a more suitable compound might be necessary to improve separation and detection. google.com

Table 3: Key Parameters in Chiral HPLC Method Development for this compound

| Parameter | Options and Considerations |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, Cyclodextrin-based. Selection depends on the specific stereoisomers. sigmaaldrich.comeijppr.comresearchgate.net |

| Mobile Phase | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. The ratio is critical for resolution. researchgate.net Reversed-Phase or Polar Organic modes are also possible. nih.govnih.gov |

| Detector | UV detector is common, set at a wavelength where the phenyl group absorbs (e.g., ~254 nm). |

| Temperature | Can influence retention and selectivity; typically controlled to ensure reproducibility. nih.govmdpi.com |

| Flow Rate | Adjusted to optimize analysis time and resolution. |

Spectroscopic Techniques for In Situ Reaction Monitoring of this compound Transformations

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound in real-time. These methods provide kinetic and mechanistic insights without the need for sampling and offline analysis. Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. youtube.commt.com

In situ FTIR spectroscopy can be used to follow the transformation of this compound by monitoring the changes in the characteristic vibrational bands of the functional groups. rsc.orgnih.gov For example, the disappearance of the aldehyde C=O stretching band (around 1725 cm⁻¹) and the appearance of new bands corresponding to the product would indicate the progress of the reaction. This is particularly useful for reactions such as oxidation to a carboxylic acid or reduction to an alcohol.

In situ Raman spectroscopy offers complementary information to FTIR. youtube.comresearchgate.net It is often more sensitive to changes in non-polar bonds and can be used in aqueous media where FTIR is limited. For instance, the C=C stretching of the phenyl ring and the vibrations of the cyclopropane ring can be monitored.

These techniques allow for the determination of reaction kinetics, the identification of reaction intermediates, and the optimization of reaction conditions. mt.comrsc.org By tracking the concentration of reactants, intermediates, and products over time, a detailed understanding of the reaction mechanism can be achieved.

Table 4: Application of In Situ Spectroscopy for Monitoring Transformations

| Transformation | Spectroscopic Technique | Key Spectral Features to Monitor |

| Oxidation to Carboxylic Acid | In situ FTIR | Disappearance of aldehyde C=O stretch (~1725 cm⁻¹), Appearance of carboxylic acid C=O stretch (~1710 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹) |

| Reduction to Alcohol | In situ FTIR | Disappearance of aldehyde C=O stretch (~1725 cm⁻¹), Appearance of broad O-H stretch (~3200-3600 cm⁻¹) |

| Wittig Reaction | In situ FTIR/Raman | Disappearance of aldehyde C=O stretch, Appearance of alkene C=C stretch |

Theoretical and Computational Investigations of 3 2 Phenylcyclopropyl Propanal

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 3-(2-Phenylcyclopropyl)propanal

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and reactivity. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its electronic nature. chemrxiv.orgresearchgate.net

Detailed research findings from such studies would typically involve the calculation of various electronic and thermodynamic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Other key parameters that can be calculated include the ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). chemrxiv.orgnih.gov These global reactivity descriptors help in understanding the molecule's behavior in chemical reactions. For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can be used to investigate charge delocalization and hyperconjugative interactions within the this compound molecule. chemrxiv.org This would reveal the nature of bonding and the extent of electronic communication between the phenyl ring, the cyclopropyl (B3062369) group, and the propanal moiety.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Isomers (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this exact molecule are not publicly available.)

| Property | cis-3-(2-Phenylcyclopropyl)propanal | trans-3-(2-Phenylcyclopropyl)propanal | Unit |

| HOMO Energy | -6.5 | -6.6 | eV |

| LUMO Energy | -0.8 | -0.7 | eV |

| HOMO-LUMO Gap | 5.7 | 5.9 | eV |

| Ionization Potential (IP) | 7.2 | 7.3 | eV |

| Electron Affinity (EA) | 0.5 | 0.4 | eV |

| Chemical Potential (μ) | -3.85 | -3.85 | eV |

| Molecular Hardness (η) | 2.85 | 2.95 | eV |

| Electrophilicity Index (ω) | 2.60 | 2.52 | eV |

Conformational Analysis of this compound using Molecular Mechanics and Dynamics

The three-dimensional structure of this compound is not static. Due to the presence of multiple single bonds, the molecule can adopt various conformations. Conformational analysis is crucial for understanding its physical and chemical properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary computational tools for this purpose. nih.gov

Molecular mechanics force fields, such as MMFF94, are used to calculate the potential energy of different conformers. nih.gov A systematic search of the conformational space, for instance, by rotating the bonds connecting the phenyl, cyclopropyl, and propanal fragments, can identify the low-energy conformers. umn.edu For this compound, key dihedral angles would include the one defining the orientation of the phenyl group relative to the cyclopropyl ring and the angles governing the propanal side chain.

The relative energies of the conformers determine their population at a given temperature. The global minimum energy conformer is the most stable and, therefore, the most populated. Other low-energy conformers may also be present in significant proportions at room temperature. nih.gov

Molecular dynamics simulations can provide further insights by simulating the movement of the atoms over time. This can reveal the dynamic equilibrium between different conformers and the energy barriers for their interconversion. Such studies are essential for understanding how the molecule might interact with other molecules or surfaces.

Table 2: Illustrative Relative Energies of Key Conformers of trans-3-(2-Phenylcyclopropyl)propanal (Note: The following data is hypothetical and for illustrative purposes only.)

| Conformer Description | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti (extended chain) | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.2 |

| Gauche 2 | ~-60° | 1.2 |

| Eclipsed 1 | ~120° | 4.5 |

| Eclipsed 2 | ~0° | 5.0 |

QSAR/QSPR Modeling (Non-Biological Applications) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or properties. acs.orgnih.gov For non-biological applications, QSPR models are particularly relevant for predicting physicochemical properties like boiling point, vapor pressure, or odor intensity, especially in the context of fragrance compounds. researchgate.netresearchgate.net

To build a QSPR model for this compound analogues, a dataset of related molecules with known properties would be required. A variety of molecular descriptors would then be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov

Statistical methods such as multiple linear regression or machine learning algorithms are then used to develop a mathematical equation that relates the descriptors to the property of interest. nih.gov Once a statistically robust and validated model is established, it can be used to predict the properties of new, untested compounds like this compound.

Table 3: Illustrative Data for a QSPR Model of Odor Intensity for Phenylcyclopropyl Analogs (Note: The following data is hypothetical and for illustrative purposes only.)

| Compound | Molecular Weight | LogP | HOMO Energy (eV) | Predicted Odor Intensity |

| Analog 1 | 160.23 | 3.1 | -6.7 | 4.5 |

| Analog 2 | 174.26 | 3.5 | -6.6 | 5.2 |

| This compound | 174.24 | 3.3 | -6.6 | 4.9 (Predicted) |

| Analog 3 | 188.28 | 3.8 | -6.5 | 5.8 |

Computational Studies on Spectroscopic Properties and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, such as Nuclear Magnetic Resonance (NMR) spectra. nih.govbohrium.com Predicting the ¹H and ¹³C NMR chemical shifts of this compound can be achieved through DFT calculations. github.io

The process typically involves first performing a conformational analysis to identify the low-energy conformers. Then, the NMR shielding tensors are calculated for each significant conformer. The final predicted chemical shifts are obtained as a Boltzmann-weighted average of the shifts for each conformer. rsc.org

These predicted spectra can be instrumental in confirming the structure of a synthesized compound. Furthermore, by comparing the predicted spectra for the cis and trans diastereomers of this compound, one can identify unique spectral features that allow for their differentiation. This is particularly useful when experimental separation and characterization are challenging. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for Diastereomers of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Carbon Atom | cis Isomer (Predicted ppm) | trans Isomer (Predicted ppm) |

| C=O | 202.1 | 202.5 |

| Phenyl C1 | 141.5 | 142.0 |

| Phenyl C2, C6 | 128.4 | 128.6 |

| Phenyl C3, C5 | 128.8 | 128.9 |

| Phenyl C4 | 126.2 | 126.3 |

| CH (cyclopropyl) | 25.8 | 28.1 |

| CH₂ (cyclopropyl) | 15.3 | 17.5 |

| CH₂ (propanal α) | 45.2 | 45.8 |

| CH₂ (propanal β) | 28.9 | 29.5 |

Applications of 3 2 Phenylcyclopropyl Propanal in Synthetic Chemistry and Advanced Materials Science Excluding Biological Contexts

3-(2-Phenylcyclopropyl)propanal as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of substituted cyclopropanes makes this compound a valuable starting material for asymmetric synthesis. The aldehyde group can be readily transformed into other functionalities, such as carboxylic acids or amines, which then undergo highly stereocontrolled reactions. These transformations allow for the synthesis of enantiomerically enriched compounds that are of significant interest in chemical research.

Enantiomerically pure cyclopropane (B1198618) derivatives are widely used as building blocks in organic synthesis and asymmetric catalysis. mdpi.com The synthesis of these molecules often relies on diastereoselective or enantioselective reactions. For instance, derivatives of 2-phenylcyclopropane have been utilized in enantioselective photocatalytic [3+2] cycloadditions. In these reactions, aryl cyclopropyl (B3062369) ketones undergo cycloaddition to afford densely substituted cyclopentanes with high levels of enantiocontrol. nih.gov The propanal moiety of this compound can be considered a synthetic equivalent of the ketone, accessible through various standard transformations.

Furthermore, chiral non-racemic bromocyclopropanes, which can be conceptually derived from precursors like this compound, are key intermediates in the diastereoselective synthesis of densely substituted cyclopropyl azoles, amines, and ethers. nih.gov These reactions proceed through a highly reactive cyclopropene (B1174273) intermediate, where the stereochemistry of the final product is controlled with high fidelity. nih.gov For example, the reaction of N-methylaniline with a related bromocyclopropane (B120050) derivative yields a cyclopropyl amine with a diastereomeric ratio (dr) of 3:1, which improves to 13:1 when a more sterically hindered aniline (B41778) is used. nih.gov

The following table summarizes the diastereoselective synthesis of various cyclopropane derivatives from a chiral bromo-phenylcyclopropane precursor, illustrating the utility of this scaffold in creating stereochemically complex molecules.

| Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Pyrrole | (+)-23cag | 83 | >20:1 |

| N-Methylaniline | (+)-23ack | 55 | 3:1 |

| N-Ethylaniline | (+)-23acl | 64 | 13:1 |

| p-Fluoro-N-methylaniline | (+)-23acm | 52 | 3:1 |

This table presents data on the diastereoselective addition of various nucleophiles to a chiral phenylcyclopropane derivative, adapted from related research findings. nih.gov

These examples underscore the potential of this compound as a foundational chiral building block, providing access to a wide range of enantiomerically enriched compounds through carefully designed synthetic sequences.

Utilization of this compound in the Synthesis of Novel Organic Scaffolds

The rigid and defined three-dimensional structure of the phenylcyclopropyl group makes it an attractive core for the construction of novel organic scaffolds. These scaffolds can serve as frameworks for creating libraries of complex molecules for various chemical applications. The aldehyde functionality of this compound provides a convenient handle for elaboration into more complex, polycyclic systems.

A common strategy involves the conversion of the aldehyde to a carboxylic acid or an amine. For example, 1-phenylcyclopropane carboxylic acid, which can be synthesized from related precursors, is a key intermediate for producing 1-phenylcyclopropane carboxamide derivatives. nih.gov These carboxamides can be further functionalized to create diverse molecular architectures. nih.gov

More complex scaffolds, such as spirocyclic systems, have also been synthesized using cyclopropane precursors. An organocatalytic enantioselective [3+2] cycloaddition has been developed to produce dispiro[benzothiophenone-indandione-pyrrolidine]s, which contain three stereocenters. mdpi.com This method demonstrates how the reactivity of cyclopropane-containing systems can be harnessed to build intricate, three-dimensional scaffolds with high stereocontrol. The reaction of 2-arylidene-1,3-indandiones with N-2,2-difluoroethylbenzothiophenone imines, catalyzed by a thiourea (B124793) derivative, proceeds in high yields and with good to excellent enantioselectivity. mdpi.com

The table below details the results of an asymmetric [3+2] cycloaddition to form a complex dispirocyclic scaffold, highlighting the efficiency and selectivity of the method.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | dr |

| 1 | 10 | rt | 24 | 95 | 93 | >20:1 |

| 2 | 5 | rt | 36 | 85 | 92 | >20:1 |

| 3 | 10 | 0 | 48 | 63 | 93 | >20:1 |

| 4 | 10 | 40 | 12 | 96 | 85 | 15:1 |

This table summarizes the optimization of an asymmetric cycloaddition reaction to synthesize a dispiro[benzothiophenone-indandione-pyrrolidine] scaffold, based on related research. mdpi.com rt = room temperature.

These synthetic strategies illustrate that the this compound core is a versatile starting point for accessing novel and structurally complex organic scaffolds, which are valuable in the exploration of new chemical space.

Incorporation of this compound Derived Moieties into Polymer Architectures

While direct polymerization of this compound is not widely documented, its derived moieties offer significant potential for incorporation into polymer architectures. The introduction of rigid, cyclic structures like the phenylcyclopropyl group into polymer chains can profoundly influence the material's properties, such as thermal stability, melt flow, and glass transition temperature.

Research has demonstrated the successful incorporation of cyclopropane groups into polymer backbones. For example, polybutadiene (B167195) has been functionalized with methoxycarbonyl-substituted cyclopropane groups, resulting in amorphous thermoplastic materials with altered physical properties. researchgate.net This indicates that the phenylcyclopropyl moiety could similarly be integrated into polymer chains, potentially leading to materials with unique characteristics.

A plausible synthetic route would involve the modification of the aldehyde group of this compound. For instance, reduction to the corresponding alcohol, 3-(2-phenylcyclopropyl)propan-1-ol, would create a monomer suitable for producing polyesters or polyethers. Alternatively, reductive amination could yield an amine, which could be used in the synthesis of polyamides or polyimides.

Another approach is the use of phenylcyclopropyl moieties as side groups on a polymer backbone. This strategy is employed in side-chain fluorinated polymers, where fluorinated groups are attached to a non-fluorinated backbone to control surface properties. nih.gov Similarly, polyphosphazenes have been synthesized with bulky cyclotetraphosphazene units as side groups to modify their elastomeric properties. researchgate.net By analogy, attaching the 3-(2-phenylcyclopropyl)propyl group as a side chain could enhance the rigidity and thermal stability of common polymers.

The potential impact of incorporating such moieties is summarized below:

| Polymer Property | Expected Influence of Phenylcyclopropyl Moiety |

| Glass Transition Temperature (Tg) | Increase due to chain stiffening |

| Thermal Stability | Potential increase due to rigid structure |

| Mechanical Strength | Potential enhancement |

| Solubility | Altered based on the polymer backbone and side-chain interactions |

This table outlines the hypothetical effects of incorporating the phenylcyclopropyl moiety into polymer structures based on established principles of polymer science.

The incorporation of this compound-derived units into polymers remains a promising area for future research, with the potential to create novel materials with tailored properties.

Role of this compound in the Development of Functional Materials (e.g., Liquid Crystals, Optoelectronic Materials)

The development of functional materials often relies on molecules with specific structural and electronic features. The rigid, anisotropic shape of the 2-phenylcyclopropyl group, combined with the synthetic versatility of the propanal side chain, makes this compound an intriguing candidate for the design of new functional materials, including liquid crystals and optoelectronic materials.

Liquid crystals are typically composed of calamitic (rod-shaped) or discotic (disk-shaped) molecules that exhibit orientational order. nih.gov The synthesis of liquid crystals often involves connecting rigid core units, such as phenyl rings, through various linking groups. nih.gov Cinnamaldehyde (B126680), a molecule with structural similarities to a ring-opened version of a phenylcyclopropane derivative, has been used as a core in the synthesis of liquid crystalline materials. nih.gov The defined geometry and rigidity of the 2-phenylcyclopropyl moiety could be exploited to design novel mesogens. By converting the propanal group into a suitable linking unit (e.g., an ester or an imine) and attaching other aromatic groups, it may be possible to create new families of liquid crystals.

In the realm of optoelectronic materials, fused heterocyclic structures are of great interest due to their unique electronic and photophysical properties. Fused heterocyclic polymers containing naphthoquinone units have been synthesized and shown to exhibit desirable fluorescence properties, leading to their application as selective chemosensors. rsc.org While not directly related, this research highlights the potential of complex organic scaffolds in functional materials. Scaffolds derived from this compound, as discussed in section 7.2, could serve as building blocks for larger, conjugated systems with interesting optoelectronic properties.

The potential applications of materials derived from phenylcyclopropyl precursors are outlined below.

| Material Type | Relevant Structural Feature | Potential Application |

| Liquid Crystals | Rigid, anisotropic phenylcyclopropyl core | Display technologies, sensors |

| Optoelectronic Materials | Potential for extended conjugation in derived scaffolds | Organic light-emitting diodes (OLEDs), fluorescent sensors |

| Chiral Materials | Inherent chirality of the substituted cyclopropane | Chiral switches, enantioselective sensors |

This table summarizes potential applications of functional materials derived from the this compound scaffold.

Although the direct use of this compound in these advanced applications is yet to be fully explored, its unique combination of a rigid chiral core and a reactive functional group marks it as a promising platform for the future design of innovative functional materials.

Emerging Research Areas and Future Directions in 3 2 Phenylcyclopropyl Propanal Chemistry

Photochemistry of 3-(2-Phenylcyclopropyl)propanal and its Derivatives

The photochemistry of aldehydes and ketones is a well-established field, dominated by Norrish Type I and Type II reactions, which are initiated by the excitation of the carbonyl group. wikipedia.orgdigitellinc.com For this compound, the aldehyde moiety serves as the primary chromophore, and its photochemical behavior is expected to be profoundly influenced by the adjacent cyclopropane (B1198618) ring.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond following photoexcitation. wikipedia.orgkvmwai.edu.in In the case of this compound, this would lead to the formation of a formyl radical and a 2-(2-phenylcyclopropyl)ethyl radical. The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) could influence the subsequent fate of this radical intermediate. wikipedia.org Research on other α-cyclopropyl ketones has shown that the initial radical can undergo further rearrangements, including ring-opening of the cyclopropylcarbinyl radical to a homoallylic radical. youtube.comacs.org This suggests a potential photochemical pathway for converting this compound into various unsaturated linear compounds.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. wikipedia.org In this compound, the γ-hydrogen is located on the cyclopropane ring. Abstraction of this hydrogen would form a diradical intermediate that could subsequently cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an alkene and an enol. wikipedia.org The stereochemistry and stability of the phenylcyclopropyl group would play a critical role in the efficiency and outcome of this pathway.

| Photochemical Reaction | Proposed Intermediate(s) | Potential Product(s) |

| Norrish Type I | Formyl radical, 2-(2-phenylcyclopropyl)ethyl radical, Homoallylic radical | Unsaturated aldehydes, decarbonylated hydrocarbons |

| Norrish Type II | 1,4-Biradical | Phenyl-substituted cyclobutanol derivatives, Alkenyl cyclopropanes |

| Rearrangement | Excited state complexes | Isomeric structures, ring-opened products |

Future research in this area will likely focus on elucidating the precise mechanisms and controlling the selectivity of these photochemical reactions through the use of specific wavelengths, sensitizers, and solvents. This could lead to novel synthetic routes for complex molecules that are not accessible through traditional thermal chemistry.

Electrochemistry of this compound and its Analogues

Electrochemical methods offer a powerful, reagent-free approach to activating and transforming organic molecules. For this compound, the phenylcyclopropane unit is a key target for electrochemical manipulation. Recent studies have demonstrated that arylcyclopropanes can undergo efficient anodic oxidation, leading to regioselective cleavage of the cyclopropane ring. researchgate.netresearchgate.net

This transformation proceeds through the formation of an arylcyclopropane radical cation, which is susceptible to nucleophilic attack. researchgate.net By strategically choosing the nucleophile and reaction conditions, a variety of 1,3-difunctionalized products can be synthesized. researchgate.netrsc.org For this compound, this electrochemical ring-opening could be used to introduce two new functional groups at the former sites of the C1-C2 or C1-C3 bonds of the cyclopropane ring, while preserving the aldehyde functionality or transforming it in a subsequent step. This provides a green and efficient route to valuable 1,3-difunctionalized building blocks. researchgate.netrsc.org

The general mechanism for the electrochemical 1,3-difunctionalization of an arylcyclopropane is shown below:

Anodic Oxidation: The arylcyclopropane is oxidized at the anode to form a radical cation.

Ring Opening: The strained cyclopropane ring opens to form a more stable benzylic radical cation intermediate.

Nucleophilic Attack: Two equivalents of a nucleophile (or two different nucleophiles) add to the 1- and 3-positions of the resulting intermediate.

A key challenge is controlling the chemoselectivity, as the aldehyde group could also be susceptible to oxidation. However, mediated electrolysis, using catalysts like N-hydroxyphthalimide (NHPI), allows for reactions to occur at significantly lower potentials than direct electrolysis, which can improve functional group compatibility. nih.gov This approach could potentially allow for the selective oxidation of the cyclopropane ring in the presence of the aldehyde.

| Electrochemical Method | Key Intermediate | Potential Products | Advantages |

| Direct Anodic Oxidation | Arylcyclopropane radical cation | 1,3-Dihydroxy, 1,3-oxyhydroxy, or other 1,3-difunctionalized compounds researchgate.netresearchgate.net | Catalyst-free, oxidant-free |

| Mediated Electrolysis | Benzylic radical | Functionalized ring-opened products | Lower potential, higher selectivity, greater functional group tolerance nih.gov |

Future work will likely explore the full scope of nucleophiles that can be employed in these reactions and the application of these methods to the late-stage functionalization of more complex molecules containing the phenylcyclopropyl-propanal scaffold.

Advanced Catalytic Systems for this compound Transformations

The development of advanced catalytic systems is crucial for the selective transformation of multifunctional molecules like this compound. Research is focused on catalysts that can selectively target the aldehyde group, the cyclopropane ring, or the phenyl group.

Hydrogenation: Catalytic hydrogenation is a fundamental transformation. For this compound, this could involve the reduction of the aldehyde to a primary alcohol, 3-(2-phenylcyclopropyl)propan-1-ol. libretexts.org Studies on the hydrogenation of similar aldehydes, such as 3-hydroxypropanal, have shown that bimetallic catalysts (e.g., Ru-Ni/SiO₂) can achieve very high yields ( >99%) under relatively mild conditions. rsc.org A more significant challenge is the selective hydrogenation in the presence of the cyclopropane and phenyl rings. Depending on the catalyst (e.g., Pt, Pd, Ni) and conditions, hydrogenation can also lead to the opening of the cyclopropane ring or the reduction of the aromatic ring. rsc.orgillinois.edu Controlling this selectivity is a key area of ongoing research.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of transformations involving aldehydes. rsc.org NHC catalysis operates via the formation of a Breslow intermediate, effectively reversing the normal polarity of the aldehyde carbonyl carbon (umpolung). mdpi.com This strategy could be applied to this compound for reactions such as:

Redox Esterification: Reaction with an alcohol to form an ester without the need for an external oxidant.

Benzoin and Stobbe Condensations: Carbon-carbon bond-forming reactions with other carbonyl compounds. nih.gov The use of aliphatic aldehydes like this compound in NHC catalysis is less explored than aromatic aldehydes but represents a growing field of interest. rsc.org

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound is another important frontier. For example, chiral macrocycles have been used for the asymmetric addition of alkynes to aldehydes, nih.gov and chiral iron-based catalysts have been used for the asymmetric hydrogenation of ketones to chiral alcohols. ccsenet.org Such methods could be adapted to produce enantiomerically pure derivatives of this compound, which are valuable for pharmaceutical and materials science applications.

| Catalyst Type | Target Moiety | Potential Transformation |

| Bimetallic (e.g., Ru-Ni) | Aldehyde | Hydrogenation to primary alcohol rsc.org |

| N-Heterocyclic Carbene (NHC) | Aldehyde | Redox esterification, C-C bond formation (umpolung) rsc.orgmdpi.com |

| Chiral Lewis Acids/Bases | Aldehyde | Asymmetric additions, reductions nih.govccsenet.org |

| Palladium/Platinum | Phenyl Ring / Cyclopropane | Aromatic hydrogenation, ring opening rsc.orgillinois.edu |

Applications of Machine Learning and AI in Predicting Reactivity and Synthesis of this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and synthetic pathways. researchgate.netnih.gov These tools are particularly valuable for complex molecules like this compound, where multiple reaction pathways may compete.

Predicting Reactivity and Ring Opening: A significant challenge in the chemistry of cyclopropane-containing molecules is predicting the ease and regioselectivity of ring-opening reactions. The high ring strain makes these reactions thermodynamically favorable, but the kinetic barriers can be substantial. wikipedia.org Recently, ML models have been developed to accurately predict bond dissociation enthalpies (BDEs) for ring-opening reactions. digitellinc.comnih.gov By training these models on large datasets of experimental and computationally derived thermochemical data, it is possible to predict which bond in the cyclopropane ring of this compound is most likely to break under specific conditions. digitellinc.com This can guide the choice of reagents and catalysts to achieve desired transformations.

| AI/ML Application | Target Problem | Expected Outcome |

| BDE Prediction Models | Predicting cyclopropane ring-opening reactivity | Identification of the most labile bond and the energy required for cleavage digitellinc.comnih.gov |

| Reaction Optimization Algorithms | Finding optimal conditions for a specific transformation | Increased yield, purity, and efficiency; reduced experimental effort technologynetworks.com |

| Computer-Aided Synthesis Planning (CASP) | Designing synthetic routes to derivatives | Novel and efficient multi-step syntheses from the starting aldehyde nih.gov |

| Property Prediction | Estimating physicochemical and biological properties | Rapid screening of virtual derivatives for desired characteristics |

The integration of AI and ML into the study of this compound chemistry promises to accelerate discovery, enabling researchers to more effectively harness the molecule's unique reactivity and design novel, functional derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products